molecular formula C16H18ClN3O3 B2527110 N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105229-99-9

N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2527110
CAS No.: 1105229-99-9
M. Wt: 335.79
InChI Key: ANZKEZLWZGJNHP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

Compounds with complex structures, including those with pyrimidine and thiadiazole rings, have been synthesized and analyzed for their crystal structures. For example, Liu et al. (2008) synthesized a compound showing effective herbicidal activity, and its crystal structure was determined through X-ray diffraction, highlighting the methodological approaches in chemical synthesis and structural analysis (Liu et al., 2008).

Herbicidal Activity

Research on compounds containing pyrimidine rings often explores their potential herbicidal activity. Man‐Yun Liu and De-Qing Shi (2014) designed and synthesized novel compounds with pyrimidine and 1,3,4-thiadiazole rings, demonstrating moderate to good herbicidal activity against specific plant species (Man‐Yun Liu & De-Qing Shi, 2014).

Antimicrobial and Anticancer Activities

Compounds synthesized from pyrimidine derivatives have been evaluated for their antimicrobial activities. For instance, R. Nunna et al. (2014) prepared novel heterocyclic compounds with a sulfamido moiety, indicating potential in antibacterial and antifungal activities (R. Nunna et al., 2014). Moreover, A. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, showing anticancer and anti-5-lipoxygenase activities, highlighting the multifunctional potential of such compounds (A. Rahmouni et al., 2016).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-10-12(15(22)20(2)16(23)19-10)7-8-14(21)18-9-11-5-3-4-6-13(11)17/h3-6H,7-9H2,1-2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZKEZLWZGJNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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